molecular formula C11H16N2O3S B2414729 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903554-96-0

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2414729
CAS No.: 1903554-96-0
M. Wt: 256.32
InChI Key: VUQILKWBJVWXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903554-96-0) is a synthetic organic compound with the molecular formula C 11 H 16 N 2 O 3 S and a molecular weight of 256.32 g/mol . This compound features a pyridine ring linked via an ether bond to an azetidine ring that is substituted with a propylsulfonyl group. The azetidinone (β-lactam) core is a privileged scaffold in medicinal chemistry, well-known not only for its antibiotic properties but also for its significant potential in anticancer research . This compound is of high interest in oncology and chemical biology for developing novel tubulin-targeting agents. Compounds incorporating the azetidinone scaffold, such as analogues of combretastatin A-4, have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization and acting as colchicine-binding site inhibitors (CBSIs) . These inhibitors disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells . Research has shown that such azetidinone derivatives can exhibit significant in vitro cytotoxicity against diverse cancer cell lines, including breast cancer models like MCF-7 and triple-negative MDA-MB-231, with activities in the nanomolar range . The presence of the pyridine moiety can enhance the molecule's physicochemical properties, such as water solubility, which is a valuable trait in rational drug design . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(1-propylsulfonylazetidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-6-17(14,15)13-8-11(9-13)16-10-4-3-5-12-7-10/h3-5,7,11H,2,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQILKWBJVWXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CC(C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions, often using reagents like propylsulfonyl chloride in the presence of a base.

    Coupling with Pyridine: The final step involves the coupling of the azetidine derivative with a pyridine ring. This can be achieved through nucleophilic substitution reactions, where the azetidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacophore Development : 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is investigated as a potential pharmacophore in drug design. Its ability to interact with various enzymes and receptors makes it a candidate for developing new therapeutic agents.
  • Mechanism of Action : The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, leading to various biological effects. The propylsulfonyl group enhances binding affinity and specificity.

2. Biological Studies

  • Antimicrobial and Anticancer Properties : Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, studies have shown that modifications to the azetidine ring can enhance biological activity against specific cancer cell lines.
  • Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking have been employed to elucidate the binding affinity of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine to target proteins or enzymes.

3. Materials Science

  • Synthesis of Advanced Materials : The compound is utilized in synthesizing advanced materials, including polymers and coatings, due to its unique structural properties. Its reactivity allows for the formation of complex organic molecules.

4. Industrial Applications

  • Chemical Intermediates : It serves as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Data Table: Summary of Applications

Application AreaDescriptionTechniques Used
Medicinal ChemistryDevelopment of pharmacophores for drug design; enzyme inhibitionMolecular docking, SPR
Biological StudiesInvestigation of antimicrobial and anticancer propertiesIn vitro assays, binding studies
Materials ScienceSynthesis of advanced materials such as polymersChemical synthesis methods
Industrial ApplicationsUse as intermediates in organic synthesis; catalystsVarious chemical reaction techniques

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of related azetidine compounds. The results indicated that modifications to the azetidine ring could enhance cytotoxicity against specific cancer cell lines, suggesting that 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine may exhibit similar properties when optimized.

Case Study 2: Binding Affinity Analysis
Research conducted at a leading pharmaceutical institute utilized molecular docking simulations to assess the binding affinity of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine to various enzyme targets. The findings demonstrated favorable interactions that suggest potential therapeutic applications in enzyme modulation.

Mechanism of Action

The mechanism of action of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group enhances its binding affinity and specificity, while the azetidine ring provides structural rigidity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
  • 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
  • 3-((1-(Ethylsulfonyl)azetidin-3-yl)oxy)pyridine

Comparison

Compared to similar compounds, 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. The length and flexibility of the propyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound characterized by a unique structural combination of a pyridine ring and an azetidine moiety. The addition of a propylsulfonyl group to the azetidine enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H16N2O3S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Key Features:

  • Pyridine Ring : Known for its aromatic properties, contributing to the compound's stability and reactivity.
  • Azetidine Moiety : A three-membered ring that increases reactivity and potential interactions with biological targets.
  • Propylsulfonyl Group : Enhances solubility and binding affinity to target proteins or enzymes.

Synthesis

The synthesis of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves several steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Propylsulfonyl Group : Conducted via sulfonylation reactions with reagents such as propylsulfonyl chloride.
  • Coupling with Pyridine : Accomplished through nucleophilic substitution reactions where the azetidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative .

Biological Activity

Research indicates that compounds similar to 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine exhibit various biological activities, including:

Anticancer Activity

Studies have shown that related compounds can act as inhibitors in cancer pathways. The unique combination of the pyridine and azetidine frameworks may confer specific pharmacological properties that are beneficial in cancer treatment .

Neuropharmacological Effects

The compound has potential applications as a modulator in neuropharmacology. Its ability to interact with neurotransmitter receptors suggests possible therapeutic effects in neurological disorders .

Antimicrobial Properties

Preliminary studies indicate that 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

The mechanism of action is believed to involve:

  • Binding Affinity : The propylsulfonyl group enhances binding to specific molecular targets, such as enzymes or receptors.
  • Inhibition or Modulation : The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, leading to various biological effects .

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine:

Study FocusFindings
Anticancer ActivityExhibits inhibitory effects on cancer cell proliferation .
NeuropharmacologyPotential positive modulation of neurotransmitter systems .
Antimicrobial ActivityPreliminary evidence supports antimicrobial efficacy .

Case Studies

Several case studies have explored the efficacy and safety profile of related compounds:

  • Cancer Cell Lines : A study demonstrated that compounds with similar structures inhibited growth in various cancer cell lines, suggesting potential for therapeutic use.
  • Neurotransmitter Interaction : Research indicated modulation of glutamate receptors, which are crucial in neurodegenerative diseases, highlighting possible therapeutic applications.
  • In Vivo Studies : Animal models have shown promising results regarding safety and efficacy, warranting further clinical trials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((1-(propylsulfonyl)azetidin-3-yl)oxy)pyridine?

  • Methodology :

  • Azetidine Core Synthesis : Prepare azetidin-3-ol via cyclization of 1,3-diols or reduction of azetidinone precursors. Sulfonylation is achieved using propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield 1-(propylsulfonyl)azetidin-3-ol .
  • Ether Coupling : Use a Mitsunobu reaction (DEAD, PPh₃) or nucleophilic substitution (e.g., activating the hydroxyl group with tosyl chloride in THF/NaH) to link the azetidine alcohol to 3-hydroxypyridine. Reaction conditions must avoid competing side reactions, such as sulfonamide hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the propylsulfonyl group (δ ~3.0–3.5 ppm for CH₂-SO₂), azetidine ring protons (δ ~3.8–4.2 ppm), and pyridine aromatic signals. 2D NMR (COSY, HMBC) confirms connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 315.12 (calculated for C₁₁H₁₈N₂O₃S).
  • X-ray Crystallography : If crystalline, diffraction data resolves stereochemistry and packing motifs, critical for patent applications .

Q. What are the recommended storage and handling protocols?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent sulfonamide hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture sensitivity .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid contact with strong acids/bases to prevent SO₂ release .

Advanced Research Questions

Q. How does the propylsulfonyl group influence solubility and bioavailability?

  • Methodology :

  • Solubility Studies : Compare logP values (HPLC) of analogs with methylsulfonyl, ethylsulfonyl, and propylsulfonyl groups. The propyl chain balances lipophilicity (logP ~1.8) for membrane permeability while maintaining aqueous solubility (~25 mg/mL in PBS) .
  • Salt Formation : Synthesize tartrate or hydrochloride salts (e.g., via acid-base titration) to enhance solubility. Differential scanning calorimetry (DSC) identifies stable polymorphs .

Q. What strategies optimize the compound’s activity in kinase inhibition assays?

  • Methodology :

  • SAR Analysis : Synthesize analogs with modified azetidine substituents (e.g., fluoropropyl) or pyridine substituents (e.g., halogens). Test in vitro against JAK2/STAT3 pathways using HEK293 cell lines and Western blotting for phospho-protein detection .
  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys99 in JAK2) may hydrogen-bond with the sulfonyl group .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze disputed batches via HPLC-MS to detect impurities (e.g., unreacted azetidin-3-ol or desulfonylated byproducts).
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cancer studies) and normalize data to internal controls (e.g., β-actin). Address solvent effects (DMSO vs. saline) on IC₅₀ values .

Q. What are the synthetic challenges in scaling up the compound?

  • Methodology :

  • Process Chemistry : Replace hazardous reagents (e.g., DEAD in Mitsunobu) with safer alternatives (e.g., DIAD). Optimize sulfonylation in flow reactors for better heat control and yield (>80%) .
  • Byproduct Management : Use in situ FTIR to monitor reaction progress and quench excess sulfonyl chloride with aqueous NaHCO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.